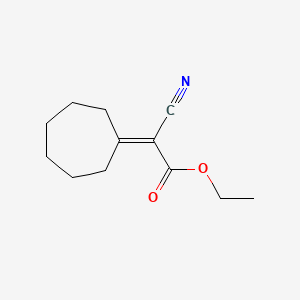
ethyl 2-cyano-2-cycloheptylidenacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-cycloheptylidenacetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl cyanoacetate and cycloheptanone. This compound is known for its unique structure, which includes a cyano group and a cycloheptylidene moiety, making it a valuable intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-cycloheptylidenacetate can be synthesized through the reaction of ethyl cyanoacetate with cycloheptanone. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions due to the presence of the cyano group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the cyano group.
Cyclization Reactions: It can form cyclic compounds through intramolecular cyclization reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Cyclized Derivatives: Formation of various cyclic compounds through intramolecular cyclization.
Substituted Derivatives: Products formed through substitution reactions at the cyano group.
科学的研究の応用
Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
類似化合物との比較
Similar Compounds
Ethyl cyanoacetate: A simpler analog with a cyano and ester group but lacking the cycloheptylidene moiety.
Ethyl 2-cyano-2-cyclopentylideneacetate: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
Uniqueness
Ethyl 2-cyano-2-cycloheptylidenacetate is unique due to its larger cycloheptylidene ring, which imparts different steric and electronic properties compared to its smaller analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
特性
CAS番号 |
7402-61-1 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
ethyl 2-cyano-2-cycloheptylideneacetate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChIキー |
XMMYBDCCASIJST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
正規SMILES |
CCOC(=O)C(=C1CCCCCC1)C#N |
Key on ui other cas no. |
7402-61-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















